molecular formula C13H9BrF3N3O2 B15059161 N-Benzyl-2-bromo-3-nitro-6-(trifluoromethyl)pyridin-4-amine

N-Benzyl-2-bromo-3-nitro-6-(trifluoromethyl)pyridin-4-amine

Cat. No.: B15059161
M. Wt: 376.13 g/mol
InChI Key: QVFVKZCFNZJGFY-UHFFFAOYSA-N
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Description

N-Benzyl-2-bromo-3-nitro-6-(trifluoromethyl)pyridin-4-amine is a complex organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a benzyl group, a bromine atom, a nitro group, and a trifluoromethyl group attached to a pyridine ring. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-2-bromo-3-nitro-6-(trifluoromethyl)pyridin-4-amine typically involves a multi-step process. One common synthetic route includes the following steps:

    Bromination: The bromine atom is introduced via bromination using bromine or a brominating agent such as N-bromosuccinimide.

    Trifluoromethylation: The trifluoromethyl group is added using a trifluoromethylating reagent such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Benzylation: The benzyl group is introduced through a benzylation reaction using benzyl chloride and a base such as sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-2-bromo-3-nitro-6-(trifluoromethyl)pyridin-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzyl group, to form corresponding benzaldehyde or benzoic acid derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and bases (e.g., sodium hydroxide).

    Reduction: Reducing agents (e.g., hydrogen gas, palladium on carbon, sodium borohydride), solvents (e.g., ethanol, methanol).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).

Major Products

    Substitution: Formation of substituted pyridine derivatives.

    Reduction: Formation of N-Benzyl-2-bromo-3-amino-6-(trifluoromethyl)pyridin-4-amine.

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

Scientific Research Applications

N-Benzyl-2-bromo-3-nitro-6-(trifluoromethyl)pyridin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-Benzyl-2-bromo-3-nitro-6-(trifluoromethyl)pyridin-4-amine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the nitro group and trifluoromethyl group can enhance its binding affinity and specificity towards certain targets, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyl-2-bromo-3-nitro-4-(trifluoromethyl)pyridin-6-amine
  • N-Benzyl-2-bromo-3-nitro-5-(trifluoromethyl)pyridin-4-amine
  • N-Benzyl-2-bromo-3-nitro-6-(difluoromethyl)pyridin-4-amine

Uniqueness

N-Benzyl-2-bromo-3-nitro-6-(trifluoromethyl)pyridin-4-amine is unique due to the specific positioning of its functional groups on the pyridine ring. This unique arrangement imparts distinct chemical reactivity and biological activity compared to other similar compounds. The trifluoromethyl group, in particular, enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for various applications.

Properties

Molecular Formula

C13H9BrF3N3O2

Molecular Weight

376.13 g/mol

IUPAC Name

N-benzyl-2-bromo-3-nitro-6-(trifluoromethyl)pyridin-4-amine

InChI

InChI=1S/C13H9BrF3N3O2/c14-12-11(20(21)22)9(6-10(19-12)13(15,16)17)18-7-8-4-2-1-3-5-8/h1-6H,7H2,(H,18,19)

InChI Key

QVFVKZCFNZJGFY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=CC(=NC(=C2[N+](=O)[O-])Br)C(F)(F)F

Origin of Product

United States

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